molecular formula C12H14N4O B7536977 N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide

N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide

Cat. No. B7536977
M. Wt: 230.27 g/mol
InChI Key: NEJKPVYULZNSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide, also known as IPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPC is a pyrazole-based compound that has been synthesized using various methods, including the reaction of pyridine-2-carboxylic acid with 2-propan-2-ylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Mechanism of Action

The mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood; however, studies have suggested that N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response and are overexpressed in various diseases such as cancer and neurodegenerative diseases. By inhibiting the activity of these enzymes, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has various biochemical and physiological effects. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has also been found to reduce the expression of COX-2 and iNOS, which are involved in the inflammatory response. Additionally, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide in lab experiments is its anti-inflammatory and anti-cancer properties. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide can be used to study the mechanisms of inflammation and cancer cell growth. Additionally, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of using N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of lab experiments.

Future Directions

There are several future directions for research on N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide. One direction is to further explore the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide. Understanding the precise mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide can help to identify potential targets for drug development. Another direction is to explore the potential applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide in the treatment of neurodegenerative diseases. Additionally, future research can focus on developing new synthesis methods for N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide that are more cost-effective and environmentally friendly.
Conclusion
In conclusion, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is a pyrazole-based compound that has potential applications in various fields of scientific research. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has anti-inflammatory and anti-cancer properties and can be used to study the mechanisms of inflammation and cancer cell growth. While the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood, further research can help to identify potential targets for drug development. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has the potential to be used in the treatment of various diseases such as cancer and neurodegenerative diseases, and future research can focus on exploring these potential applications.

Synthesis Methods

The synthesis of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of pyridine-2-carboxylic acid with 2-propan-2-ylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide.

Scientific Research Applications

N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is in the field of cancer research. Studies have shown that N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(2)16-11(6-8-14-16)15-12(17)10-5-3-4-7-13-10/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKPVYULZNSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.